molecular formula C14H11N3O3 B2660872 ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate CAS No. 338959-95-8

ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate

Cat. No. B2660872
M. Wt: 269.26
InChI Key: GZTWLJNJNIXKIW-PKNBQFBNSA-N
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Description

Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, also known as CAY10566, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyanoacrylates and is widely used in synthetic organic chemistry, medicinal chemistry, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves the reaction of ethyl acetoacetate with 4-cyanobenzaldehyde to form ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, which is then reacted with ethyl cyanoacetate to form the final product.

Starting Materials
Ethyl acetoacetate, 4-cyanobenzaldehyde, Ethyl cyanoacetate, Sodium ethoxide, Acetic acid, Ethanol, Diethyl ethe

Reaction
Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature., Step 2: Add 4-cyanobenzaldehyde to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add acetic acid to the reaction mixture and stir for 30 minutes at room temperature., Step 4: Add ethyl cyanoacetate to the reaction mixture and stir for 2 hours at room temperature., Step 5: Pour the reaction mixture into a separating funnel and extract with diethyl ether., Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 7: Evaporate the solvent under reduced pressure to obtain the crude product., Step 8: Purify the crude product by column chromatography to obtain ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate as a yellow solid.

Scientific Research Applications

Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including cathepsin K, caspase-1, and caspase-3. These enzymes are involved in the regulation of various biological processes, including inflammation, apoptosis, and bone resorption. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been proposed as a potential therapeutic agent for the treatment of various diseases, including osteoporosis, arthritis, and cancer.

Mechanism Of Action

The mechanism of action of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves the inhibition of enzyme activity by binding to the active site of the enzyme. The cyano and carbonyl groups of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate interact with the amino acid residues of the enzyme, thereby disrupting the enzyme-substrate interaction. This leads to the inhibition of enzyme activity and subsequent modulation of the biological process regulated by the enzyme.

Biochemical And Physiological Effects

Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been shown to exhibit potent inhibitory activity against cathepsin K, a lysosomal cysteine protease that is involved in bone resorption. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been proposed as a potential therapeutic agent for the treatment of osteoporosis. Additionally, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been shown to exhibit anti-inflammatory activity by inhibiting the activity of caspase-1, an enzyme involved in the production of pro-inflammatory cytokines. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has potential applications in the treatment of various inflammatory diseases, including arthritis.

Advantages And Limitations For Lab Experiments

One of the major advantages of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biological processes regulated by these enzymes. However, one of the major limitations of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is its low solubility in aqueous solutions, which makes it difficult to use in in vitro experiments. Additionally, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential applications in vivo.

Future Directions

There are several future directions for the study of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate. One potential direction is the development of more soluble analogs of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate that can be used in in vitro experiments. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, which will enable its potential applications in vivo. Furthermore, the potential therapeutic applications of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate in various diseases, including osteoporosis and arthritis, need to be further explored. Finally, the development of more potent and selective analogs of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate may lead to the discovery of novel therapeutic agents for the treatment of various diseases.

properties

IUPAC Name

ethyl (E)-3-cyano-4-(4-cyanoanilino)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-2-20-14(19)13(18)11(8-16)9-17-12-5-3-10(7-15)4-6-12/h3-6,9,17H,2H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTWLJNJNIXKIW-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate

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